2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
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Overview
Description
2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a triazole ring fused with a pyridazine ring, along with a fluorophenyl group and an ethoxybenzamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been shown to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth, survival, and angiogenesis, making them important targets for cancer therapy .
Mode of Action
Based on its structural similarity to [1,2,4]triazolo[4,3-a]pyrazine derivatives, it may interact with its targets (such as c-met/vegfr-2 kinases) and inhibit their activities . This inhibition could lead to a decrease in cell proliferation and angiogenesis, thereby exerting an anti-cancer effect .
Biochemical Pathways
Inhibition of c-met/vegfr-2 kinases can affect multiple signaling pathways involved in cell growth, survival, and angiogenesis . The downstream effects of these changes could include reduced cell proliferation and angiogenesis, leading to potential anti-cancer effects .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability, half-life, metabolism, and excretion, which are crucial for understanding its pharmacokinetic profile.
Result of Action
Based on its potential inhibition of c-met/vegfr-2 kinases, it could lead to reduced cell proliferation and angiogenesis . This could potentially result in anti-cancer effects .
Preparation Methods
The synthesis of 2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolopyridazine core: This can be achieved by cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Introduction of the fluorophenyl group: This step involves the use of fluorobenzene derivatives in a nucleophilic substitution reaction.
Attachment of the ethoxybenzamide moiety: This is typically done through an amide coupling reaction using ethoxybenzoyl chloride and an appropriate amine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: Research focuses on its effects on different biological pathways and its potential use in treating diseases.
Biological Studies: It is used in studies to understand its mechanism of action and its interaction with cellular components.
Industrial Applications: The compound is explored for its potential use in the development of new pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar compounds to 2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide include other triazolopyridazine derivatives such as:
- 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethanamine
- ®-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their biological activity and applications.
Properties
IUPAC Name |
2-ethoxy-N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3/c1-2-30-18-6-4-3-5-17(18)22(29)24-13-14-31-20-12-11-19-25-26-21(28(19)27-20)15-7-9-16(23)10-8-15/h3-12H,2,13-14H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSSBMRPHIFWEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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